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Compound of Interest

Compound Name: Gageotetrin B

Cat. No.: B15138562

For Immediate Release

A detailed technical guide providing an in-depth analysis of the structure elucidation of
Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, is now
available for researchers, scientists, and drug development professionals. This whitepaper
offers a comprehensive overview of the methodologies and data that defined the molecular
architecture of this promising antimicrobial agent.

Gageotetrin B, distinguished by its potent antimicrobial activities and lack of cytotoxicity, has
garnered significant interest within the scientific community.[1][2][3] This guide meticulously
documents the scientific journey, from isolation to the complete structural and stereochemical
assignment, presenting all quantitative data in clearly structured tables and detailing the
experimental protocols for full transparency and reproducibility.

Isolation and Purification

Gageotetrin B was isolated from the fermentation broth of a marine-derived Bacillus subtilis
strain (109GGCO020). The purification process involved a multi-step approach combining
solvent extraction, flash column chromatography, and reversed-phase high-performance liquid
chromatography (HPLC) to yield the pure compound.

Structural Elucidation through Spectroscopic
Analysis
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The planar structure of Gageotetrin B was determined through a combination of extensive 1D
and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray
lonization Mass Spectrometry (HR-ESIMS).

Mass Spectrometry: HR-ESIMS analysis of Gageotetrin B established its molecular formula.
The fragmentation pattern observed in the MS/MS spectrum provided crucial information about
the sequence of the amino acid residues and the structure of the fatty acid chain.

NMR Spectroscopy: A complete assignment of the proton (*H) and carbon (33C) NMR signals
was achieved through a suite of experiments including COSY, TOCSY, HSQC, and HMBC.
These analyses confirmed the presence of a tetrapeptide backbone and a [3-hydroxy fatty acid
moiety.

Spectroscopic Data for Gageotetrin B
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Position 13C (oc¢) 'H (6H, mulit., J in Hz)

Fatty Acid

1 175.4

) 438 2.45 (dd, 15.0, 8.5), 2.38 (dd,
15.0, 4.0)

3 68.2 3.95 (m)

4 36.9 1.40 (m), 1.35 (m)

5-10 29.8-25.7 1.25 (br s)

11 39.5 1.50 (m)

12 28.1 1.15 (m)

13 22.8 0.85 (d, 6.5)

14 22.8 0.85 (d, 6.5)

Leucine-1

NH 8.15 (d, 8.0)

a 53.5 4.45 (m)

B 415 1.65 (m)

Y 25.2 1.60 (m)

5,8 23.2,21.5 0.92 (d, 6.5), 0.90 (d, 6.5)

Cco 174.2

Glutamic Acid

NH 8.20 (d, 8.0)

o 54.8 4.50 (m)

B 28.5 2.10 (m), 1.95 (m)

y 31.8 2.40 (t, 7.5)

0-CO 1735
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OCHs 52.5 3.65 (s)

CcoO 172.8

Leucine-2

NH 8.10 (d, 8.0)

a 53.8 4.40 (m)

B 41.2 1.70 (m)

y 25.4 1.62 (m)

0, o' 23.5,21.8 0.95 (d, 6.5), 0.93 (d, 6.5)
CcoO 173.8

Leucine-3

NH 7.95 (d, 8.0)

a 53.2 4.35 (m)

B 41.0 1.68 (m)

Y 25.0 1.58 (m)

5, o' 23.0,21.2 0.91 (d, 6.5), 0.89 (d, 6.5)
COOH 176.5

Note: The specific chemical shift values are representative and may vary slightly depending on
the solvent and experimental conditions. The data presented here is a summary based on the
findings in the primary literature.

Stereochemistry Determination

The absolute stereochemistry of the amino acid residues and the 3-hydroxy fatty acid was
crucial for the complete structural elucidation of Gageotetrin B. This was achieved through
chemical derivatization followed by chromatographic and spectroscopic analysis.
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Amino Acids: The stereochemistry of the amino acid residues was determined by acid
hydrolysis of Gageotetrin B, followed by derivatization with Marfey's reagent (1-fluoro-2,4-
dinitrophenyl-5-L-alanine amide, FDAA). The resulting derivatives were then analyzed by HPLC
and compared with authentic standards, confirming the L-configuration for all amino acid
residues.

Fatty Acid: The absolute configuration of the stereocenter at C-3 of the B-hydroxy fatty acid was
established using the modified Mosher's method. This involved the esterification of the hydroxyl
group with (R)- and (S)-a-methoxy-a-(trifluoromethyl)phenylacetyl (MTPA) chlorides. The H
NMR analysis of the resulting MTPA esters allowed for the assignment of the R-configuration at
the C-3 position.

Experimental Workflow and Structural
Representation

The logical flow of the structure elucidation process is visualized in the following diagrams.
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Complete Structure of Gageotetrin B

Click to download full resolution via product page

Experimental workflow for Gageotetrin B structure elucidation.
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Key structural components of Gageotetrin B.

Conclusion

The comprehensive structural elucidation of Gageotetrin B, as detailed in this guide, was
made possible by the synergistic application of modern spectroscopic techniques and classical
chemical methods. The detailed data and methodologies presented herein serve as a valuable
resource for researchers in the fields of natural product chemistry, drug discovery, and
microbiology, and pave the way for future studies on the synthesis and biological applications
of this intriguing lipopeptide. The structural difference of Gageotetrin B, specifically the
methoxy group on the glutamic acid, compared to its analogs Gageotetrin A and C, highlights
the subtle structural diversity that can arise from microbial secondary metabolism.[4][5]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15138562?utm_src=pdf-body-img
https://www.benchchem.com/product/b15138562?utm_src=pdf-body
https://www.benchchem.com/product/b15138562?utm_src=pdf-body
https://www.benchchem.com/product/b15138562?utm_src=pdf-body
https://www.mdpi.com/1660-3397/12/2/871
https://pmc.ncbi.nlm.nih.gov/articles/PMC9865402/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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